5S,6R-DiHETE
Overview
Description
Synthesis Analysis
The stereospecific total synthesis of 5S,6R-DiHETE and its isomers involves the use of D-and L-glyceraldehyde as a source of chirality, leading to the successful synthesis of all diastereoisomeric forms of DiHETEs. This process highlights the complexity and the precision required in synthesizing such specific bioactive molecules (Kugel et al., 1989).
Molecular Structure Analysis
The molecular structure of 5S,6R-DiHETE is crucial for its biological activity. The compound belongs to the family of dihydroxy-eicosatetraenoic acids, featuring two hydroxyl groups at specific positions that are essential for its interaction with biological receptors. The precise stereochemistry at the 5S,6R positions is critical for its binding affinities and subsequent physiological effects (Muller et al., 1989).
Chemical Reactions and Properties
5S,6R-DiHETE undergoes specific chemical reactions, including enzymatic conversion and interactions with leukotriene receptors. Its unique stereochemistry enables it to exhibit LTD4-like activity, suggesting its role in physiological processes that involve leukotriene pathways (Muller et al., 1989).
Scientific Research Applications
Lung and Cyclooxygenase Activity : 5S,6R-DiHETE has shown significant activity in inducing contractions of the lung parenchymal strip and stimulating cyclooxygenase activity in guinea-pig lungs (Sirois et al., 1982).
Aryl Hydrocarbon Receptor Activation : This compound directly binds and activates the aryl hydrocarbon receptor (AHR), suggesting a link between AHR activation and inflammatory signaling molecules produced by the 5-lipoxygenase pathway (Chiaro et al., 2008).
Treatment of Ileum Contractions : 5S,6R-DiHETE exhibits LTD4-like activity when produced in large concentrations, indicating potential applications in treating ileum contractions (Muller et al., 1989).
Guinea Pig Smooth Muscle Activity : The compound induces contractile responses in guinea pig lung parenchyma and ileum smooth muscle, with a potency greater than some related compounds (Cristol & Sirois, 1988).
Inflammatory Bowel Disease Therapy : Oral administration of 5,6-DiHETE accelerated recovery from DSS-induced diarrhea and significantly ameliorated colon inflammation in mice, suggesting therapeutic potential for inflammatory bowel disease (Takenouchi et al., 2021).
5-Lipoxygenase Activation : 5S,15S-DiHETE serves as a sensitive assay for measuring 5-lipoxygenase activation in human neutrophils (McDonald et al., 1991).
Vascular Hyperpermeability Attenuation : 5,6-DiHETE attenuates vascular hyperpermeability during inflammation by inhibiting endothelial Ca2+ elevation, presenting a novel pharmacological strategy against inflammatory diseases (Hamabata et al., 2018).
Healing of Colitis : This compound accelerates the healing of colitis by inhibiting inflammatory responses and promoting the release of eicosapentaenoic acid (Kobayashi et al., 2021).
properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-NSEFZGNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid | |
CAS RN |
82948-87-6 | |
Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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